Intracellular Amastigote IC50: (E)-3-(Quinolin-2-yl)acrylonitrile vs 2-n-Propylquinoline
(E)-3-(Quinolin-2-yl)acrylonitrile (2-nitrilquinoline, NQ) exhibited an IC50 of 2.4 µM against Leishmania donovani intramacrophage amastigotes, the clinically relevant parasite form [1]. By contrast, the lead 2-substituted quinoline, 2-n-propylquinoline, showed an IC50 greater than 100 µM in the same assay system, representing a >40-fold difference in intracellular potency [2]. This marked differential is attributed to the electron-withdrawing nitrile group on the alkenyl chain at the 2-position [1].
| Evidence Dimension | In vitro potency against L. donovani intramacrophage amastigotes (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 2.4 µM |
| Comparator Or Baseline | 2-n-Propylquinoline: IC50 > 100 µM |
| Quantified Difference | >40-fold lower IC50 (greater potency) |
| Conditions | L. donovani intramacrophage amastigote assay; data collated in Molecules 2022 review, Table 1 [2] |
Why This Matters
Intracellular amastigotes represent the disease-relevant life stage in human visceral leishmaniasis; >40-fold greater potency at this stage makes (E)-3-(Quinolin-2-yl)acrylonitrile a substantially more relevant tool compound for translational antileishmanial research than 2-n-propylquinoline.
- [1] Nakayama H, Desrivot J, Bories C, et al. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani. Biomed Pharmacother. 2007;61(2-3):186-188. PMID: 17360145. View Source
- [2] Loiseau PM, Cojean S, Desrivot J, et al. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. 2022;27(7):2313. Table 1. doi:10.3390/molecules27072313. View Source
